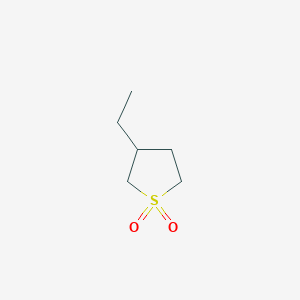
3-(Chlorocarbonyl)phenyl 2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chlorocarbonyl)phenyl 2-nitrobenzoate is an organic compound that features both a chlorocarbonyl group and a nitrobenzoate group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorocarbonyl)phenyl 2-nitrobenzoate typically involves the reaction of 3-(Chlorocarbonyl)phenol with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chlorocarbonyl)phenyl 2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: The major product is 3-(Chlorocarbonyl)phenyl 2-aminobenzoate.
Reduction: The major product is 3-(Hydroxycarbonyl)phenyl 2-nitrobenzoate.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenyl 2-nitrobenzoates.
Applications De Recherche Scientifique
3-(Chlorocarbonyl)phenyl 2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Chlorocarbonyl)phenyl 2-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The nitro group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chlorocarbonyl)phenyl 4-nitrobenzoate
- 3-(Chlorocarbonyl)phenyl 2-aminobenzoate
- 3-(Hydroxycarbonyl)phenyl 2-nitrobenzoate
Uniqueness
3-(Chlorocarbonyl)phenyl 2-nitrobenzoate is unique due to the presence of both a chlorocarbonyl group and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
89883-04-5 |
|---|---|
Formule moléculaire |
C14H8ClNO5 |
Poids moléculaire |
305.67 g/mol |
Nom IUPAC |
(3-carbonochloridoylphenyl) 2-nitrobenzoate |
InChI |
InChI=1S/C14H8ClNO5/c15-13(17)9-4-3-5-10(8-9)21-14(18)11-6-1-2-7-12(11)16(19)20/h1-8H |
Clé InChI |
ISXJIYUHIOCNRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C(=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)
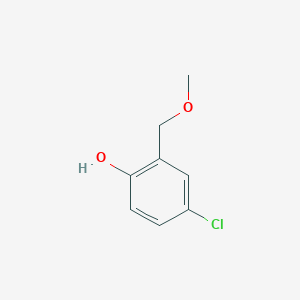
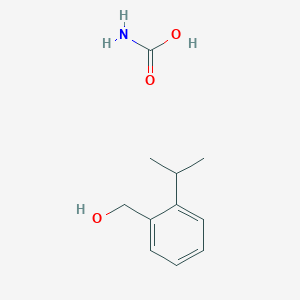
![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14394058.png)
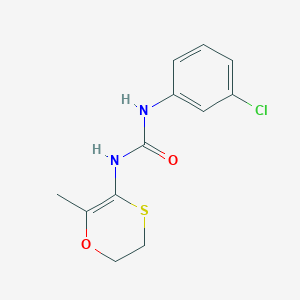
![5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14394086.png)
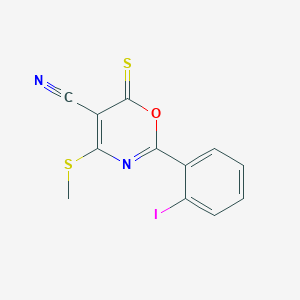
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)
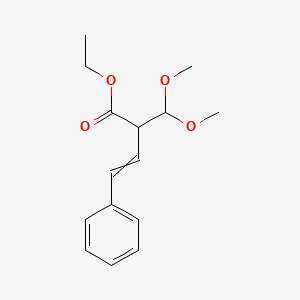
![2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14394096.png)

